(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a fluorine atom, a carboxylic acid group, and an isopropyl ester group. Its structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the construction of the azabicyclo[2.2.2]octane core through a series of cyclization reactions.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using isopropyl alcohol in the presence of a catalyst like sulfuric acid.
Final purification: The compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (3R,5R)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (3R,5R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Uniqueness
The presence of the fluorine atom in (3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20FNO4 |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)19-12(18)15-7-4-5-8(9(14)6-7)10(15)11(16)17/h7-10H,4-6H2,1-3H3,(H,16,17)/t7?,8?,9-,10-/m1/s1 |
InChI Key |
GCKMOPJWHFGWIO-YDYPAMBWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C2CCC1C[C@H]2F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)F |
Origin of Product |
United States |
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